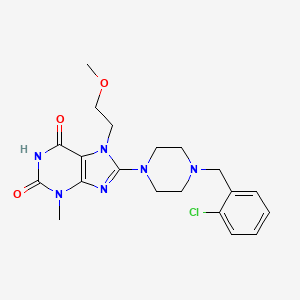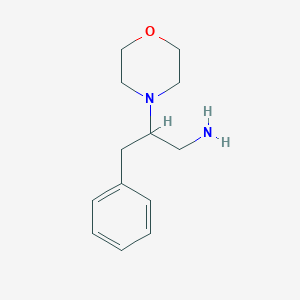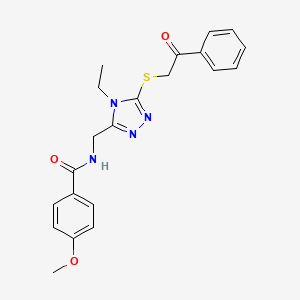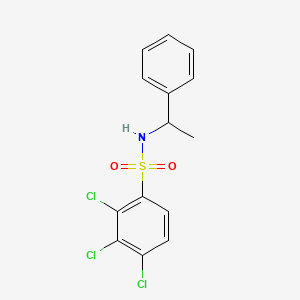![molecular formula C19H22N6O4 B2647133 4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898437-68-8](/img/structure/B2647133.png)
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been involved in synthetic pathways aiming to explore heterocyclic chemistries and their applications. For instance, it's related to the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, demonstrating its utility in creating diverse heterocyclic structures for potential biological activities (R. Zaki, A. El-Dean, S. M. Radwan, 2014). Similarly, structural exploration and Hirshfeld surface analysis of related compounds have provided insight into their antiproliferative activities and solid-state intermolecular interactions, highlighting the significance of structural characterization in understanding biological efficacy (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Antimicrobial and Antifungal Applications
Research has been directed towards evaluating the antimicrobial and antifungal potentials of compounds with morpholino and piperazino moieties. For example, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including morpholine or piperazine components, indicated good to moderate activities against various microorganisms, suggesting the potential of such compounds in antimicrobial therapy (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007). This is further supported by studies on pyridazinone derivatives as novel glucan synthase inhibitors, indicating their potential in treating fungal infections (Gang Zhou, P. Ting, R. Aslanian, Jianhua Cao, David W. Kim, R. Kuang, Joe F. Lee, J. Schwerdt, Heping Wu, R. J. Herr, Andrew J. Zych, Jinhai Yang, Sang Q. Lam, Samuel B. Wainhaus, T. Black, P. McNicholas, Yiming Xu, S. Walker, 2011).
Bioactive Heterocycle Development
The development of novel bioactive heterocycles featuring morpholino and piperazino units is a notable application area. One study detailed the synthesis, structural exploration, and Hirshfeld surface analysis of a morpholino methanone compound, evaluated for antiproliferative activity. This work underscores the importance of heterocyclic compounds in drug discovery and development, particularly in exploring new therapeutic agents (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Inhibitors for Enzyme Targeting
Compounds structurally related to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone have been investigated as enzyme inhibitors. Morpholylureas, for instance, represent a new class of inhibitors for the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest in developing drugs for leukemia and hormone-related cancers. These studies suggest the therapeutic potential of such compounds in targeting specific enzymes for cancer treatment (J. Flanagan, G. Atwell, D. Heinrich, D. G. Brooke, Shevan Silva, L. Rigoreau, E. Trivier, A. Turnbull, T. Raynham, S. Jamieson, W. Denny, 2014).
Propiedades
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGJRXWIYCQIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)
![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)
![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)


![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)
![methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2647065.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2647069.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)
